molecular formula C15H19N5O2 B2987936 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034455-79-1

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

Cat. No.: B2987936
CAS No.: 2034455-79-1
M. Wt: 301.35
InChI Key: ZDYIWUYHIXNXAD-UHFFFAOYSA-N
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Description

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a structurally complex methanone derivative featuring a pyrazole moiety linked to a bicyclic cyclopenta-pyrazolo-pyrazine system.

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-18-8-11(14(17-18)22-2)15(21)19-6-7-20-13(9-19)10-4-3-5-12(10)16-20/h8H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYIWUYHIXNXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCN3C(=C4CCCC4=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone , with CAS number 2034455-79-1 , is a member of a class of pyrazole derivatives that have garnered interest due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H19N5O2C_{15}H_{19}N_{5}O_{2} with a molecular weight of 301.34 g/mol . The structure features a methoxy group and a complex bicyclic system which may influence its interaction with biological targets.

PropertyValue
CAS Number2034455-79-1
Molecular FormulaC15H19N5O2
Molecular Weight301.34 g/mol

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities including:

  • Antimicrobial : Certain pyrazole compounds have shown efficacy against various bacterial strains.
  • Anticancer : Some derivatives have demonstrated antiproliferative effects in cancer cell lines.
  • Anti-inflammatory : Pyrazoles are known for their potential in reducing inflammation.

Antimicrobial Activity

A study highlighted the activity of pyrazole derivatives against Mycobacterium tuberculosis , suggesting that modifications to the pyrazole ring can enhance antimicrobial efficacy. The presence of specific substituents can significantly alter the compound's interaction with microbial targets ( ).

Anticancer Activity

In vitro studies evaluating similar pyrazole compounds revealed significant antiproliferative effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, one derivative exhibited an IC50 value of 0.98 µM against A549 cells, indicating potent activity ( ).

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural features:

  • Substituents : The presence of electron-donating groups like methoxy enhances activity.
  • Bicyclic Structures : Compounds with fused ring systems often show improved binding affinity to biological targets.
  • Hydrophobic Interactions : Increased lipophilicity can enhance membrane permeability and bioavailability.

Case Study 1: Anticancer Evaluation

A derivative structurally similar to our compound was synthesized and tested for anticancer properties. It showed significant inhibition of cell proliferation in A549 cells with a mechanism involving apoptosis induction confirmed through Western blot analysis ( ).

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of pyrazole derivatives against various pathogens. The results indicated that specific modifications to the pyrazole core could lead to enhanced activity against resistant strains of bacteria ( ).

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related methanone derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Bioactivity Synthesis Highlights
(3-Methoxy-1-methyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone C₁₇H₂₁N₅O₂ ~327.4 g/mol 3-methoxy-1-methylpyrazole; bicyclic pyrazolo-pyrazine Not explicitly reported (inferred: potential antimicrobial/anticancer activity) Likely involves condensation of pyrazole precursors with bicyclic amines
1-(3,4,8,9-Tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(m-tolyl)ethanone C₁₈H₂₁N₃O 295.4 g/mol m-Tolyl group; bicyclic pyrazolo-pyrazine Not reported Condensation of m-tolylacetyl chloride with bicyclic amine
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone C₂₃H₂₀ClN₅O₂ 458.9 g/mol 2-Chlorophenyl; isoxazole; pyrazolo-pyrido-pyrimidine Not reported (inferred: potential kinase inhibition due to pyrimidine core) Multi-step cyclization involving isoxazole and pyrido-pyrimidine precursors
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone C₂₃H₂₁N₇O 419.5 g/mol 3,5-Dimethylpyrazole; pyrazolo-pyrimidine Cardiotonic, hypotensive, and platelet aggregation inhibition Suzuki coupling or nucleophilic substitution on pyrazolo-pyrimidine

Structural and Functional Insights

Substituent Effects :

  • The 3-methoxy group in the target compound may improve solubility compared to hydrophobic substituents like the 2-chlorophenyl group in or the m-tolyl group in . However, electron-withdrawing groups (e.g., chloro in ) could enhance binding to electrophilic enzyme pockets .
  • The bicyclic pyrazolo-pyrazine core in the target compound and differs from the pyrazolo-pyrido-pyrimidine system in , which may confer distinct electronic properties and conformational rigidity .

Synthetic Pathways :

  • The target compound likely shares synthetic strategies with , involving condensation of substituted pyrazole carboxylic acids or chlorides with bicyclic amines under basic conditions (e.g., triethylamine) .
  • In contrast, requires multi-step cyclization to assemble the pyrido-pyrimidine scaffold, which increases synthetic complexity .

Bioactivity Trends: Pyrazolo-pyrimidine derivatives (e.g., ) exhibit cardiotonic and hypotensive activities, attributed to their ability to modulate cyclic nucleotide phosphodiesterases .

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